molecular formula C16H17NOS B11167655 N-benzyl-2-(ethylsulfanyl)benzamide

N-benzyl-2-(ethylsulfanyl)benzamide

Cat. No.: B11167655
M. Wt: 271.4 g/mol
InChI Key: FQGKPGPFFYCJPL-UHFFFAOYSA-N
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Description

N-benzyl-2-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with an ethylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(ethylsulfanyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid method provides high yields and is eco-friendly .

Industrial Production Methods

Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. this method may not be suitable for all functionalized molecules due to the high temperature requirements .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(ethylsulfanyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(ethylsulfanyl)benzamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other benzamide derivatives may not be suitable .

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

N-benzyl-2-ethylsulfanylbenzamide

InChI

InChI=1S/C16H17NOS/c1-2-19-15-11-7-6-10-14(15)16(18)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

FQGKPGPFFYCJPL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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